Siramesine (Lu 28-179) is a potent and highly selective sigma-2 (σ2) receptor agonist, demonstrating sub-nanomolar binding affinity and significant selectivity over the sigma-1 (σ1) subtype. This compound was initially investigated for anxiolytic and antidepressant applications and has since become a critical tool compound in oncology and neuroscience research. Its utility stems from its ability to induce caspase-independent cell death in various tumor cell lines and modulate neurobiological pathways, making it a valuable asset for studying σ2 receptor function in both therapeutic and basic research contexts.
Substituting Siramesine with less selective sigma ligands, such as haloperidol, which binds to both σ1 and σ2 receptors, can produce confounding results. The distinct and often opposing roles of the two sigma subtypes in cellular processes like proliferation and apoptosis mean that a lack of selectivity can mask or alter the specific effects of σ2 receptor activation. Furthermore, the use of different salt forms, such as the fumarate versus the hydrochloride salt, can impact critical procurement and handling parameters like solubility and dissolution rate, potentially affecting bioavailability and experimental consistency. For studies demanding precise targeting of the σ2 receptor, the high selectivity and well-characterized hydrochloride form of Siramesine are essential for generating reproducible and unambiguous data.
Siramesine exhibits a sub-nanomolar binding affinity for the σ2 receptor, with an IC50 of 0.12 nM. This is coupled with a 140-fold selectivity over the σ1 receptor, for which it has an IC50 of 17 nM. This high degree of selectivity is critical when compared to non-selective ligands like 1,3-di-o-tolylguanidine (DTG), which shows high affinity for both σ1 (Ki = 69 nM) and σ2 (Ki = 21 nM) receptors, or haloperidol, which also binds to both subtypes.
| Evidence Dimension | Receptor Binding Affinity (IC50/Ki) |
| Target Compound Data | σ2: 0.12 nM; σ1: 17 nM |
| Comparator Or Baseline | 1,3-di-o-tolylguanidine (DTG): σ2 Ki = 21 nM, σ1 Ki = 69 nM |
| Quantified Difference | Siramesine is approximately 175 times more potent at the σ2 receptor than DTG and demonstrates a 140-fold selectivity for σ2 over σ1. |
| Conditions | In vitro receptor binding assays. |
This high selectivity ensures that observed biological effects can be confidently attributed to σ2 receptor agonism, minimizing confounding data from off-target σ1 interactions.
Siramesine hydrochloride is readily soluble in DMSO, a common solvent for in vitro studies, with a reported solubility of ≥ 42 mg/mL (85.53 mM). The base form of Siramesine is also soluble in DMSO. The fumarate salt form also shows good solubility in DMSO at 20 mg/mL. This contrasts with its poor aqueous solubility, a key consideration for formulation development. The well-defined solubility in DMSO allows for the preparation of high-concentration stock solutions, facilitating accurate and reproducible dosing in experimental setups.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | Hydrochloride salt: ≥ 42 mg/mL (85.53 mM) |
| Comparator Or Baseline | Fumarate salt: 20 mg/mL |
| Quantified Difference | The hydrochloride salt exhibits at least double the solubility in DMSO compared to the fumarate salt. |
| Conditions | Standard laboratory conditions. |
Predictable and high solubility in a standard laboratory solvent simplifies experimental workflow, reduces the risk of compound precipitation, and ensures accurate concentration delivery in assays.
In studies on murine fibrosarcoma (WEHI-S) and human breast cancer (MCF-7) cell lines, Siramesine demonstrated significantly stronger antiproliferative effects than haloperidol, a ligand that binds to both σ1 and σ2 receptors with high affinity. In contrast, the selective σ1 ligand (+)-pentazocine had no effect on cell density even at concentrations up to 100 μmol/L. This highlights the specific role of σ2 receptor agonism in mediating cytotoxicity and positions Siramesine as a more precise tool for investigating this pathway compared to less selective compounds.
| Evidence Dimension | Antiproliferative Activity |
| Target Compound Data | Significantly stronger antiproliferative effects at 1 to 50 μmol/L |
| Comparator Or Baseline | Haloperidol (non-selective σ1/σ2 ligand): Weaker antiproliferative effects. (+)-pentazocine (σ1 selective ligand): No effect on cell density. |
| Quantified Difference | Qualitatively described as 'significantly stronger' than haloperidol. |
| Conditions | WEHI-S murine fibrosarcoma and MCF-7 human breast cancer cell lines. |
For researchers investigating σ2-mediated anticancer mechanisms, using Siramesine provides a clearer, more potent, and specific response compared to non-selective alternatives, leading to more definitive conclusions.
Given its high selectivity and potent antiproliferative effects compared to non-selective ligands like haloperidol, Siramesine is the right choice for studies aiming to specifically elucidate the mechanisms of σ2 receptor-induced cytotoxicity in cancer cells.
As a well-characterized, brain-penetrant σ2 agonist with documented anxiolytic and antidepressant-like effects in preclinical models, Siramesine is a suitable tool for dissecting the specific contributions of the σ2 receptor in neurological and psychiatric research, avoiding the confounding effects of σ1 receptor modulation.
With its sub-nanomolar affinity for the σ2 receptor, Siramesine serves as an excellent positive control and reference compound in binding assays and screening campaigns designed to identify new and potentially more selective σ2 receptor ligands.
The availability of detailed solubility data for Siramesine hydrochloride in common laboratory solvents like DMSO provides a solid foundation for formulation development, ensuring consistent and reproducible preparations for in vitro and in vivo testing.